6-(m-Tolylsulfonyl)pyridazin-3-ol

Description

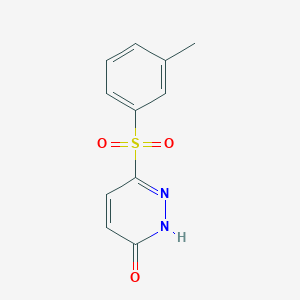

6-(m-Tolylsulfonyl)pyridazin-3-ol is a pyridazine derivative featuring a sulfonyl group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological and agrochemical applications, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C11H10N2O3S |

|---|---|

Molecular Weight |

250.28 g/mol |

IUPAC Name |

3-(3-methylphenyl)sulfonyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H10N2O3S/c1-8-3-2-4-9(7-8)17(15,16)11-6-5-10(14)12-13-11/h2-7H,1H3,(H,12,14) |

InChI Key |

SCQMAVNUGWLTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=NNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-Tolylsulfonyl)pyridazin-3-ol typically involves the following steps:

Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of m-Tolylsulfonyl Group: The m-tolylsulfonyl group can be introduced via sulfonylation using m-toluenesulfonyl chloride in the presence of a base such as pyridine.

Hydroxylation: The hydroxyl group at the 3-position can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(m-Tolylsulfonyl)pyridazin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

6-(m-Tolylsulfonyl)pyridazin-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(m-Tolylsulfonyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Modulation of Receptors: Interacting with receptors to modulate their activity and downstream signaling pathways.

Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Table 1: Key Properties of Pyridazin-3-ol Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) increase the acidity of the hydroxyl group. For example, 6-(pyridin-2-yl)pyridazin-3-ol exhibits a pKa of -1.40, reflecting significant stabilization of the deprotonated form due to resonance with the pyridazine ring .

- Thermal Stability : The pyridin-2-yl-substituted derivative has a high melting point (>230°C), attributed to strong intermolecular hydrogen bonding and π-stacking interactions . Sulfonyl and trifluoromethyl groups likely enhance thermal stability further through hydrophobic interactions.

Chlorination with POCl3

Pyridazin-3-ol derivatives undergo chlorination at the 3-position using POCl3. For example, 6-(pyridin-2-yl)pyridazin-3-ol reacts with excess POCl3 under reflux to yield 3-chloro-6-(pyridin-2-yl)pyridazine in 61% yield . In contrast, sulfonyl-substituted derivatives (e.g., this compound) may exhibit reduced reactivity due to steric hindrance from the bulky tolylsulfonyl group.

Sulfonation Reactions

Sulfonate esters of pyridazin-3-ol (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) are synthesized via reaction with sulfonyl chlorides in pyridine . The m-tolylsulfonyl group in this compound likely follows a similar pathway, with the electron-rich pyridazine ring facilitating nucleophilic substitution.

Tautomeric Behavior and Basicity

Pyridazin-3-ol derivatives exist in equilibrium between the oxo (hydroxyl) and keto tautomers. For 6-(2-pyrrolyl)pyridazin-3-one, the oxo tautomer predominates by a factor of ~10<sup>4.6</sup>:1, with protonation occurring preferentially at N(1) (pKa = -1.27) over N(2) (pKa = -2.42) . Substituents like m-tolylsulfonyl may shift this equilibrium by altering electron density on the pyridazine ring.

Biological Activity

6-(m-Tolylsulfonyl)pyridazin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a tolyl sulfonyl group at the 6-position and a hydroxyl group at the 3-position. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cells

In a study examining the effects of this compound on MCF-7 breast cancer cells, significant reductions in cell viability were observed at concentrations above 50 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 50 | Apoptosis induction | |

| A549 (Lung Cancer) | 45 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 60 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cancer cells, contributing to apoptosis.

- Cell Cycle Regulation : By affecting proteins that regulate the cell cycle, it may cause arrest at specific phases, preventing further division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.